molecular formula C18H20N4S B11083967 N,N-diethyl-N'-(4-pyridin-3-yl-1,3-thiazol-2-yl)benzene-1,4-diamine

N,N-diethyl-N'-(4-pyridin-3-yl-1,3-thiazol-2-yl)benzene-1,4-diamine

Katalognummer: B11083967
Molekulargewicht: 324.4 g/mol
InChI-Schlüssel: PJWBWTCWQUZIAT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N,N-DIETHYL-N’-[4-(3-PYRIDINYL)-1,3-THIAZOL-2-YL]-1,4-BENZENEDIAMINE is a complex organic compound that features a unique combination of pyridine, thiazole, and benzene rings

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N,N-DIETHYL-N’-[4-(3-PYRIDINYL)-1,3-THIAZOL-2-YL]-1,4-BENZENEDIAMINE typically involves multi-step organic reactions. One common method includes the formation of the thiazole ring through a cyclization reaction involving a thioamide and an α-haloketone. The pyridine ring is then introduced through a nucleophilic substitution reaction. The final step involves the coupling of the benzene ring with the thiazole-pyridine moiety under specific conditions, such as the presence of a base and a suitable solvent.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency.

Analyse Chemischer Reaktionen

Types of Reactions

N,N-DIETHYL-N’-[4-(3-PYRIDINYL)-1,3-THIAZOL-2-YL]-1,4-BENZENEDIAMINE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions are possible, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated solvents and bases like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Wissenschaftliche Forschungsanwendungen

N,N-DIETHYL-N’-[4-(3-PYRIDINYL)-1,3-THIAZOL-2-YL]-1,4-BENZENEDIAMINE has several applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry and as a building block for more complex molecules.

    Biology: Investigated for its potential as an antimicrobial or antifungal agent.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.

Wirkmechanismus

The mechanism of action of N,N-DIETHYL-N’-[4-(3-PYRIDINYL)-1,3-THIAZOL-2-YL]-1,4-BENZENEDIAMINE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cell proliferation, thereby exerting anti-inflammatory or anticancer effects.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

  • N-(4-Pyridin-4-yl-1,3-thiazol-2-yl)benzen-1,4-diamin
  • N-(4-Pyridin-3-yl-1,3-thiazol-2-yl)benzen-1,4-diaminhydrobromid
  • 6-Methyl-N1-(4-(Pyridin-3-yl)pyrimidin-2-yl)benzen-1,3-diamin

Einzigartigkeit

N,N-Diethyl-N'-(4-Pyridin-3-yl-1,3-thiazol-2-yl)benzen-1,4-diamin ist einzigartig durch das Vorhandensein von sowohl Diethylamin-Gruppen als auch der spezifischen Anordnung der Thiazol- und Pyridinringe.

Eigenschaften

Molekularformel

C18H20N4S

Molekulargewicht

324.4 g/mol

IUPAC-Name

4-N,4-N-diethyl-1-N-(4-pyridin-3-yl-1,3-thiazol-2-yl)benzene-1,4-diamine

InChI

InChI=1S/C18H20N4S/c1-3-22(4-2)16-9-7-15(8-10-16)20-18-21-17(13-23-18)14-6-5-11-19-12-14/h5-13H,3-4H2,1-2H3,(H,20,21)

InChI-Schlüssel

PJWBWTCWQUZIAT-UHFFFAOYSA-N

Kanonische SMILES

CCN(CC)C1=CC=C(C=C1)NC2=NC(=CS2)C3=CN=CC=C3

Löslichkeit

<0.2 [ug/mL] (The mean of the results at pH 7.4)

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.